molecular formula C17H15N5O2S B317505 1-ETHYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

1-ETHYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B317505
M. Wt: 353.4 g/mol
InChI Key: ZBWOGXYNGWDHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a unique structure with a nitro group and a thioether linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and thioether formation processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen or alkyl groups onto the benzimidazole ring.

Scientific Research Applications

1-ETHYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets:

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

1-ethyl-2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]benzimidazole

InChI

InChI=1S/C17H15N5O2S/c1-2-21-15-6-4-3-5-13(15)20-17(21)25-10-16-18-12-8-7-11(22(23)24)9-14(12)19-16/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

ZBWOGXYNGWDHAZ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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